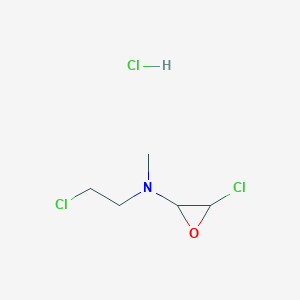
chlormethineN-oxidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ChlormethineN-oxidehydrochloride is a chemical compound that belongs to the class of nitrogen mustards. It is known for its use in chemotherapy as an alkylating agent, which means it works by adding alkyl groups to DNA, thereby preventing the replication of cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlormethineN-oxidehydrochloride typically involves the reaction of chlormethine with an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
ChlormethineN-oxidehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its parent compound, chlormethine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of chlormethine, which may have different pharmacological properties and applications.
Applications De Recherche Scientifique
ChlormethineN-oxidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study the effects of alkylating agents on different substrates.
Biology: The compound is used in cell biology to investigate the mechanisms of DNA damage and repair.
Medicine: It is studied for its potential use in chemotherapy and as a treatment for various cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of chlormethineN-oxidehydrochloride involves the alkylation of DNA. The compound binds to the N7 nitrogen atom of guanine bases in DNA, forming cross-links between DNA strands. This prevents the DNA from unwinding and replicating, leading to cell death. The molecular targets include rapidly dividing cancer cells, making it an effective chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to chlormethineN-oxidehydrochloride include other nitrogen mustards such as:
Mechlorethamine: The parent compound, used in chemotherapy.
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Ifosfamide: A structural analog of cyclophosphamide with similar uses.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to form stable cross-links with DNA. This makes it particularly effective in preventing DNA replication and inducing cell death in cancer cells. Its oxidized form also provides different pharmacokinetic properties, potentially leading to varied therapeutic effects.
Propriétés
Formule moléculaire |
C5H10Cl3NO |
|---|---|
Poids moléculaire |
206.49 g/mol |
Nom IUPAC |
3-chloro-N-(2-chloroethyl)-N-methyloxiran-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO.ClH/c1-8(3-2-6)5-4(7)9-5;/h4-5H,2-3H2,1H3;1H |
Clé InChI |
BHGWDIWIEDEXQB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)C1C(O1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
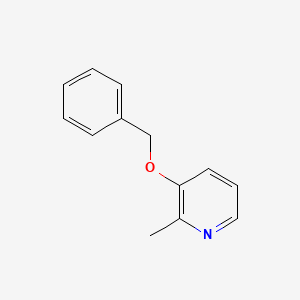
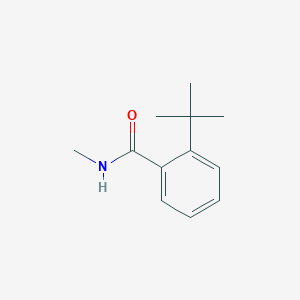
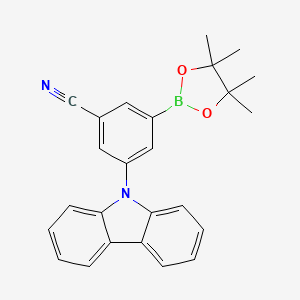
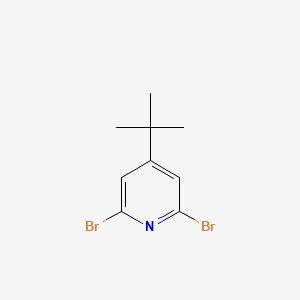
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
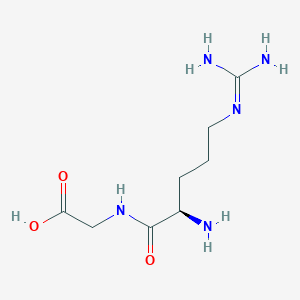
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
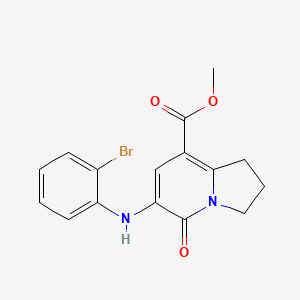
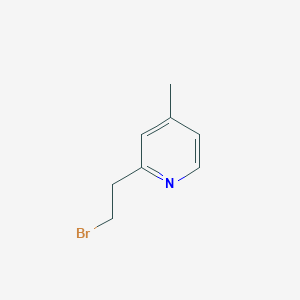
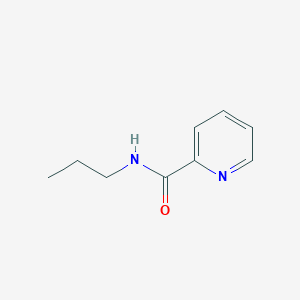
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

